molecular formula C10H10O4 B1354753 Methyl 4-formyl-3-methoxybenzoate CAS No. 74733-24-7

Methyl 4-formyl-3-methoxybenzoate

Cat. No.: B1354753
CAS No.: 74733-24-7
M. Wt: 194.18 g/mol
InChI Key: KCBBJVDPDKULDQ-UHFFFAOYSA-N
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Description

Significance of Aromatic Esters and Aldehydes in Organic Synthesis

Aromatic esters and aldehydes are fundamental building blocks in the world of organic chemistry, each possessing distinct and valuable reactivity. Aromatic esters, characterized by an ester group attached to an aromatic ring, are crucial intermediates in the production of pharmaceuticals, agrochemicals, and polymers. numberanalytics.comnumberanalytics.com Their importance lies in their versatility; they can undergo a range of chemical transformations, including the cleavage of the ester linkage (hydrolysis) to form carboxylic acids and alcohols, and reduction to produce alcohols or aldehydes. numberanalytics.comnumberanalytics.com The aromatic ring itself can also participate in electrophilic substitution reactions, further expanding their synthetic utility. numberanalytics.com

Aldehydes, defined by a carbonyl group bonded to at least one hydrogen atom, are highly reactive and serve as essential intermediates in numerous organic reactions. numberanalytics.comnumberanalytics.com Their electrophilic carbonyl carbon readily reacts with nucleophiles, making them key participants in reactions that form new carbon-carbon bonds, such as the aldol (B89426) condensation. numberanalytics.combritannica.com This reactivity allows for the introduction of various functional groups and the construction of complex molecular architectures, which is particularly vital in the synthesis of pharmaceuticals and other biologically active molecules. numberanalytics.com The presence of both an aromatic ester and an aldehyde group in a single molecule, as in Methyl 4-formyl-3-methoxybenzoate, offers a rich platform for diverse chemical modifications.

Overview of this compound as a Versatile Synthetic Intermediate

This compound stands out as a highly versatile synthetic intermediate due to the presence of multiple reactive sites within its structure. The aldehyde group can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to a hydroxymethyl group, and condensation reactions with amines or active methylene (B1212753) compounds to form imines or enones, respectively. The ester group can be hydrolyzed to a carboxylic acid, which in turn can be converted to other derivatives. numberanalytics.com Furthermore, the aromatic ring itself is susceptible to electrophilic substitution, with the existing methoxy (B1213986) and formyl groups directing incoming substituents to specific positions.

This multi-functionality makes this compound a valuable precursor in the synthesis of more complex molecules. For instance, it has been utilized in the preparation of Rorγ inhibitors, which are of interest in medicinal chemistry. chemicalbook.com Its structural analog, methyl 5-formyl-3-methoxybenzoate, has been synthesized as a key building block for creating certain hydroxy benzoic acid derivatives found in a number of marketed pharmaceuticals. tandfonline.com The strategic placement of the functional groups allows for sequential and selective reactions, providing chemists with a powerful tool for constructing intricate molecular frameworks.

Scope and Objectives of Academic Research on this compound

Another key objective is to understand the reactivity of its various functional groups to control chemical transformations with high selectivity. This includes studying reactions like demethylation, electrophilic aromatic substitution, and condensation reactions. The ultimate goal of much of this research is to leverage the unique chemical properties of this compound as a building block for the synthesis of novel compounds with potential applications in fields such as pharmaceuticals and materials science. The insights gained from these studies contribute to the broader understanding of organic synthesis and reaction mechanisms.

Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound74733-24-7C10H10O4194.18
Methyl 4-formylbenzoate1571-08-0C9H8O3164.16
4-Formyl-3-methylbenzoic acid24078-23-7C9H8O3164.16
Methyl 4-formyl-2-methoxybenzoate55204-14-3Not AvailableNot Available
Methyl 5-formyl-3-methoxybenzoateNot AvailableC10H10O4Not Available
Methyl 3-formyl-4-methoxybenzoate145742-55-8C10H10O4194.18

Synthetic Pathways to Formyl-Methoxybenzoate Derivatives

Starting MaterialReagentsProductYield (%)
3-Hydroxy-5-(methoxycarbonyl)benzoate1. Iodomethane, K2CO3; 2. KOH, MeOH/THF; 3. Borane dimethyl sulfide (B99878) complex; 4. Activated MnO2Methyl 5-formyl-3-methoxybenzoate65 (overall)
4-Formyl-3-hydroxybenzoic acidPotassium carbonate, Methyl iodideThis compound60
Methyl 4-iodo-3-methylbenzoateiso-Propylmagnesium chloride, N,N-dimethylformamideMethyl 4-formyl-3-methylbenzoateNot Specified

This table summarizes some of the synthetic routes discussed in the search results. Yields and specific conditions can vary.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-formyl-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-9-5-7(10(12)14-2)3-4-8(9)6-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBBJVDPDKULDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442713
Record name Methyl 4-formyl-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74733-24-7
Record name Benzoic acid, 4-formyl-3-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74733-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-formyl-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations of Methyl 4 Formyl 3 Methoxybenzoate

Reactions of the Formyl Group in Methyl 4-formyl-3-methoxybenzoate

The aldehyde (formyl) group is characterized by its electrophilic carbonyl carbon, making it a primary site for nucleophilic attack. It can also undergo oxidation to a higher oxidation state or be reduced to an alcohol.

The formyl group readily undergoes nucleophilic addition, where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that is typically protonated to yield an alcohol or related derivative.

Acetal Formation: In the presence of an alcohol and an acid catalyst, the formyl group can be converted into an acetal. This reaction is often used as a protective strategy for the aldehyde functionality. For instance, the closely related compound methyl 4-formylbenzoate is converted into benzaldehyde dimethylacetal-4-acetate through its reaction with alcohol in the presence of an acid like hydrochloric acid google.com. This transformation is reversible and serves to protect the aldehyde from other reagents.

Wittig Reaction: The Wittig reaction converts aldehydes and ketones into alkenes using a phosphorus ylide (Wittig reagent) wikipedia.orgmasterorganicchemistry.com. The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane (Ph₃P=CH₂), would replace the carbonyl oxygen with a methylene (B1212753) group, yielding methyl 3-methoxy-4-vinylbenzoate. The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct masterorganicchemistry.comwpmucdn.com.

Grignard Reaction: Grignard reagents (R-MgX) are potent nucleophiles that add to the carbonyl carbon of aldehydes to form secondary alcohols after an acidic workup mnstate.edu. For example, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) would produce methyl 4-(1-hydroxyethyl)-3-methoxybenzoate.

Table 1: Examples of Nucleophilic Addition Reactions on the Formyl Group

Reaction Name Nucleophile Reagent(s) Product Type
Acetal Formation Alcohol (e.g., Methanol) ROH, H⁺ Acetal
Wittig Reaction Phosphorus Ylide R'₂C=PPh₃ Alkene
Grignard Reaction Organomagnesium Halide R'MgX, then H₃O⁺ Secondary Alcohol

The formyl group, being an aldehyde, is readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents.

Permanganate Oxidation: Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of converting aromatic aldehydes to their corresponding carboxylic acids, typically under alkaline conditions researchgate.net. The reaction of this compound with KMnO₄ would yield 4-(methoxycarbonyl)-2-methoxybenzoic acid. Studies on the oxidation of related formyl-substituted benzoic acids have shown this conversion to be efficient researchgate.net.

Table 2: Oxidation of the Formyl Group

Oxidizing Agent Product
Potassium Permanganate (KMnO₄) 4-(methoxycarbonyl)-2-methoxybenzoic acid

The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group) using mild reducing agents.

Sodium Borohydride Reduction: Sodium borohydride (NaBH₄) is a chemoselective reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions chegg.comyoutube.comchegg.com. Therefore, treating this compound with NaBH₄ in a protic solvent like methanol (B129727) or ethanol would selectively reduce the formyl group to a hydroxymethyl group, yielding methyl 4-(hydroxymethyl)-3-methoxybenzoate chegg.comchegg.comresearchgate.net. This selectivity makes it a highly useful transformation in multi-functional molecules.

Table 3: Selective Reduction of the Formyl Group

Reducing Agent Solvent Product
Sodium Borohydride (NaBH₄) Methanol/Ethanol Methyl 4-(hydroxymethyl)-3-methoxybenzoate

Transformations Involving the Ester Group of this compound

The methyl ester group can undergo nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification. These reactions are typically slower than the reactions of the more electrophilic formyl group.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification), often using a base like sodium hydroxide (B78521) or potassium carbonate followed by acidification, is typically irreversible and results in the formation of 4-formyl-3-methoxybenzoic acid chemicalbook.com. Acid-catalyzed hydrolysis, using a strong acid in the presence of water, is an equilibrium process that can also yield the carboxylic acid.

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol in the presence of an acid catalyst would lead to the formation of ethyl 4-formyl-3-methoxybenzoate and methanol.

Table 4: Reactions of the Ester Group

Reaction Reagents Product

Aromatic Core Modifications of this compound

The benzene (B151609) ring itself can undergo electrophilic aromatic substitution, such as nitration or halogenation. The position of the incoming electrophile is directed by the activating and deactivating effects of the substituents already present on the ring.

The three substituents on the ring are:

-OCH₃ (Methoxy): A strongly activating, ortho, para-directing group.

-CHO (Formyl): A deactivating, meta-directing group.

-COOCH₃ (Methyl Ester): A deactivating, meta-directing group rsc.org.

In electrophilic aromatic substitution, the powerful activating and directing effect of the methoxy (B1213986) group dominates over the deactivating effects of the formyl and ester groups. The methoxy group at position 3 directs incoming electrophiles to its ortho positions (positions 2 and 4) and its para position (position 6). Position 4 is already occupied by the formyl group. Therefore, substitution is most likely to occur at either position 2 or position 6.

Nitration: In a reaction with a nitrating mixture (concentrated nitric and sulfuric acid), the nitronium ion (NO₂⁺) electrophile is generated ma.eduaiinmr.com. Given the directing effects, the primary products would be methyl 4-formyl-3-methoxy-2-nitrobenzoate and methyl 4-formyl-3-methoxy-6-nitrobenzoate. Steric hindrance from the adjacent methoxy group might slightly favor substitution at position 6.

Table 5: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Position on Ring Substituent Activating/Deactivating Directing Effect
1 -COOCH₃ Deactivating meta
3 -OCH₃ Activating ortho, para
4 -CHO Deactivating meta
Predicted Substitution Site(s) Position 2 and Position 6

Electrophilic Aromatic Substitution Reactions

The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the electronic effects of its three substituents: the methoxy group (-OCH₃), the formyl group (-CHO), and the methyl ester group (-COOCH₃). The interplay of these groups dictates the position(s) at which an incoming electrophile will attack the aromatic ring.

The methoxy group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. Conversely, the formyl and methyl ester groups are both deactivating, electron-withdrawing groups, which direct incoming electrophiles to the meta position relative to themselves.

Given the substitution pattern of this compound (substituents at positions 1, 3, and 4), the potential sites for electrophilic attack are C2, C5, and C6. The directing effects can be summarized as follows:

Methoxy group (-OCH₃ at C3): Directs ortho (to C2 and C4) and para (to C6). Since C4 is already substituted, it strongly directs towards C2 and C6.

Formyl group (-CHO at C4): Directs meta (to C2 and C6).

Methyl ester group (-COOCH₃ at C1): Directs meta (to C3 and C5). Since C3 is substituted, it directs towards C5.

The combined influence of these groups suggests that positions C2 and C6 are the most activated towards electrophilic attack, as they are favored by both the powerful activating methoxy group and the deactivating formyl group. Position C5 is only favored by the meta-directing ester group. Therefore, electrophilic substitution reactions, such as nitration or halogenation, are expected to yield a mixture of products with substitution occurring primarily at the C2 and C6 positions. The precise ratio of these products can be influenced by steric hindrance and the specific reaction conditions employed.

Table 1: Directing Effects of Substituents on this compound
SubstituentPositionElectronic EffectDirecting InfluenceFavored Positions for Substitution
-COOCH₃ (Methyl Ester)C1Electron-withdrawing (Deactivating)metaC5
-OCH₃ (Methoxy)C3Electron-donating (Activating)ortho, paraC2, C6
-CHO (Formyl)C4Electron-withdrawing (Deactivating)metaC2, C6

Cross-Coupling Reactions (e.g., Suzuki Coupling for building biphenyl systems)

This compound serves as a valuable scaffold that can be modified for use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for constructing biaryl and polyaryl systems. google.com

To be utilized in a Suzuki coupling, the aromatic ring of this compound must first be functionalized with a suitable leaving group, typically a halide (e.g., iodine or bromine) or a triflate. For instance, a halogenated derivative of the molecule can be coupled with a variety of arylboronic acids or esters to generate complex biphenyl structures.

The general mechanism of the Suzuki coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) species.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step typically requires the presence of a base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biphenyl product and regenerating the Pd(0) catalyst, allowing the cycle to continue.

The functional groups present on this compound (ester, aldehyde, ether) are generally compatible with the mild conditions of the Suzuki reaction, making it a powerful tool for elaborating this core structure into more complex molecules for various applications. google.com The synthesis of functionalized terphenyl systems, which can act as inhibitors of enzymes like protein farnesyltransferase, has been achieved using Suzuki coupling with similarly substituted benzoate (B1203000) derivatives.

This compound as a Key Building Block in Complex Molecule Synthesis

Application in the Construction of Nitrogen-Containing Heterocycles (e.g., Tetrahydroquinolines, Hexahydroquinolines via Povarov Reactions)

The aldehyde functionality of this compound makes it an ideal component in multicomponent reactions for the synthesis of nitrogen-containing heterocycles. One of the most prominent examples is the Povarov reaction, a powerful method for constructing the tetrahydroquinoline core.

The Povarov reaction is formally a [4+2] cycloaddition between an electron-rich alkene (dienophile) and an N-arylimine (azadiene), which is typically formed in situ from an aromatic amine and an aldehyde. In this context, this compound serves as the aldehyde component.

The reaction sequence proceeds as follows:

Condensation of this compound with an aromatic amine (e.g., aniline) in the presence of an acid catalyst to form a Schiff base (N-arylimine).

The resulting imine then acts as the diene component in a hetero-Diels-Alder reaction with an electron-rich olefin, such as an enol ether or styrene.

This cycloaddition step yields the highly substituted tetrahydroquinoline ring system.

This one-pot synthesis is highly efficient for creating molecular complexity and provides access to a diverse library of tetrahydroquinoline derivatives, which are significant scaffolds in medicinal chemistry. Various Lewis and Brønsted acids can be used to catalyze the reaction, influencing the yield and stereoselectivity of the final products.

Table 2: Role of this compound in Povarov Reaction
Reaction ComponentRoleExample
This compoundAldehyde PrecursorProvides the electrophilic carbon for imine formation.
Aromatic AmineAmine ComponentAniline or substituted anilines.
Electron-Rich AlkeneDienophileEthyl vinyl ether, styrene.
ProductSubstituted Tetrahydroquinoline

Role in the Synthesis of Natural Products and Analogues

This compound is a derivative of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a major flavoring compound obtained from natural sources. flavorfrenzy.com Vanillin and its derivatives are important bio-based building blocks in chemical synthesis. aip.orgperfumerflavorist.com They serve as versatile starting materials for a wide range of products, including pharmaceuticals, fragrances, and food additives. aip.orgaip.org

While direct application in the total synthesis of complex natural products is not extensively documented, this compound is utilized as a key intermediate in the synthesis of complex, biologically active molecules and natural product analogues. Its multifunctionality allows for stepwise chemical modifications to build intricate molecular architectures.

A notable example is its use in the synthesis of potent and selective EP4 receptor antagonists, which are investigated for the treatment of conditions like chronic renal failure. google.com In these syntheses, the formyl group of this compound is often targeted for transformations, such as reactions with Grignard reagents, to introduce new carbon-carbon bonds and build out the desired molecular framework. google.com This highlights its role as a foundational scaffold for producing complex pharmaceutical compounds that are analogues of or interact with natural biological systems.

Utilization in the Development of New Materials and Organic Electronic Compounds

The highly functionalized aromatic structure of this compound makes it a promising precursor for the development of novel organic materials. While specific examples of its direct incorporation into polymers or electronic devices are emerging, its chemical features offer significant potential in materials science.

As discussed previously, derivatives of this molecule are suitable for Suzuki coupling reactions to create biaryl and terphenyl structures. These extended π-conjugated systems are fundamental components in many organic electronic materials, including:

Organic Light-Emitting Diodes (OLEDs): Biphenyl and oligoaryl scaffolds can serve as the core of emissive layers or charge-transport materials.

Liquid Crystals: The rigid, rod-like shape of biaryl compounds is a common motif in liquid crystalline materials used in displays.

Furthermore, the aldehyde group offers a reactive handle for synthesizing other classes of functional materials. It can undergo condensation reactions (e.g., Knoevenagel or Wittig reactions) to form stilbene-like molecules with extended conjugation, a key property for organic conductors and materials with non-linear optical properties. The ester and methoxy groups can be further modified to tune the solubility, processability, and electronic properties of the final material, making this compound a versatile building block for tailor-made organic functional materials.

Biological and Pharmacological Investigations of Methyl 4 Formyl 3 Methoxybenzoate and Its Analogues

Exploration of Biological Activities

The biological activities of compounds structurally related to Methyl 4-formyl-3-methoxybenzoate have been explored across several domains, including their antimicrobial, antioxidant, anti-inflammatory, and anticancer potential.

Antimicrobial Potential Against Bacterial Strains

Vanillin (B372448) and its derivatives have demonstrated notable antimicrobial properties against a range of bacterial pathogens. The inhibitory action of vanillin is often more pronounced against Gram-positive bacteria than Gram-negative bacteria and is dependent on concentration and exposure time. It is thought to primarily affect the cytoplasmic membrane.

Studies have shown that vanillin and related compounds can inhibit the growth of various bacterial strains. For instance, vanillin has shown antibacterial activity against multidrug-resistant (MDR) Escherichia coli, Salmonella, and Staphylococcus aureus, with minimal inhibitory concentrations (MIC) ranging from 1.25 to 2.5 mg/mL. Hydrazone derivatives of vanillin have also been synthesized and tested against Pseudomonas aeruginosa and Staphylococcus aureus. Furthermore, other derivatives have been evaluated against bacteria such as Micrococcus luteus and Bacillus subtilis.

Antioxidant and Anti-inflammatory Properties of Related Compounds

Vanillin and its oxidized form, vanillic acid, are recognized for their antioxidant and anti-inflammatory capabilities. These properties are crucial in combating oxidative stress and inflammation-related diseases.

Vanillin exhibits potent scavenging activity against reactive oxygen species (ROS) and provides protective properties against oxidative damage. Similarly, vanillic acid has been shown to improve the antioxidant status in animal models. The anti-inflammatory effects are well-documented; vanillin can decrease the production of pro-inflammatory cytokines like interleukin (IL)-1β, tumor necrosis factor-α (TNF-α), and IL-6. nih.gov It also reduces the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The underlying mechanism for these anti-inflammatory actions often involves the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov

Investigations as Potential Anticancer Agents

The anticancer potential of vanillin and its analogues has been a subject of intensive research. These compounds have shown promise in inhibiting cancer cell proliferation, migration, and invasion through various mechanisms.

Vanillin has been found to inhibit the proliferation of human hepatocyte carcinoma (HepG2) and neuroblastoma (SH-SY5Y) cells in a dose-dependent manner. nih.gov It can also suppress the metastatic potential of human lung cancer cells by inhibiting cell migration. nih.gov Furthermore, vanillin treatment has been observed to lead to a significant reduction in mitochondrial membrane depolarization and ROS production, ultimately inducing apoptosis in cancer cells. nih.gov Vanillic acid, a derivative, also demonstrates broad-spectrum antitumor activity by promoting apoptosis, inhibiting cell proliferation, and curtailing invasion and migration. nih.gov

Enzyme Inhibition Studies (e.g., Cytochrome P450 Enzymes, α-glucosidase, β-lactamase)

While there is no specific information on the interaction of this compound with Cytochrome P450 enzymes or β-lactamases, research on its analogues has revealed inhibitory activity against other enzymes, notably α-glucosidase.

α-Glucosidase Inhibition: α-Glucosidase inhibitors are a class of drugs used to treat type 2 diabetes. Vanillin has been identified as an inhibitor of α-glucosidase. One study reported an IC50 value of 28.34 ± 0.89 mg/mL for vanillin's inhibitory effect on α-glucosidase. The inhibition mechanism was determined to be of a mixed type. Additionally, a hybrid compound combining vanillin, thiazolidinedione, and morpholine (B109124) showed good to moderate inhibition potential against α-glucosidase.

β-Lactamase and Cytochrome P450 Enzymes: Currently, there is a lack of available data regarding the inhibitory effects of this compound or its close vanillin analogues on β-lactamase and Cytochrome P450 enzymes.

Receptor Interaction Studies (e.g., Dopamine (B1211576) Receptors for related compounds)

Investigations into the receptor interactions of vanillin and its derivatives have uncovered specific binding affinities that may explain their pharmacological effects.

Studies have shown that vanillin can interact with several receptors. It has been found to bind to both D1-like and D2-like dopamine receptors, which are involved in reward and pleasure processing. orientjchem.org More recent research suggests that vanilla flavor can modulate dopamine release in the nucleus accumbens, a key brain reward center. neurosciencenews.com

Beyond neurotransmitter receptors, vanillin has been shown to bind strongly to the active site of human calcium/calmodulin-dependent protein kinase IV (CAMKIV), a protein associated with various cancers. nih.gov This interaction is considered a potential mechanism for its anticancer activity. nih.govnih.gov Vanillin also activates human bitter taste receptors TAS2R14, TAS2R20, and TAS2R39, which are expressed not only in the mouth but also in extraoral tissues, suggesting a potential role in modulating physiological functions beyond taste. frontiersin.org

Mechanistic Insights into Biological Action

The biological activities of vanillin and its analogues stem from their ability to modulate specific cellular signaling pathways and interact with key proteins.

Anti-inflammatory Mechanism: The anti-inflammatory effects of vanillin and vanillic acid are largely attributed to their ability to suppress the NF-κB signaling pathway. nih.govnih.gov This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the production of inflammatory mediators like iNOS, COX-2, and various pro-inflammatory cytokines. nih.gov

Anticancer Mechanism: The anticancer mechanisms are multifaceted. Vanillin has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell migration, proliferation, and survival. nih.govacs.org Inhibition of this pathway contributes to the antimetastatic effects of vanillin. nih.govacs.org Additionally, the binding of vanillin to CAMKIV is another key mechanism that inhibits the proliferation of cancer cells and induces apoptosis. nih.govresearchgate.net For vanillic acid, its anticancer effects are linked to the inhibition of pathways such as JAK/STAT, NF-κB, and PI3K/AKT/mTOR, as well as the induction of apoptosis via ROS generation. nih.gov

Enzyme Inhibition Mechanism: The inhibition of α-glucosidase by vanillin follows a mixed-type inhibition kinetic mechanism. This suggests that vanillin can bind to both the free enzyme and the enzyme-substrate complex, thereby reducing the enzyme's catalytic efficiency. The binding is facilitated by hydrophobic interactions and hydrogen bonds.

Receptor Interaction Mechanism: The interaction of vanillin with dopamine receptors involves direct ligand-receptor binding, which triggers a cascade of molecular events that can influence mood and behavior. orientjchem.org Its binding to CAMKIV is stabilized by numerous non-covalent interactions within the enzyme's active site, leading to the inhibition of its kinase activity. nih.gov

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. For derivatives of this compound, which belongs to the broader class of vanillin and benzoic acid derivatives, SAR analyses have revealed key structural features that govern their biological effects.

Modifications to the core structure of these derivatives have been shown to significantly influence their activity. For instance, in a series of isatin-hydrazones, substitutions at specific positions on the molecule were found to improve binding affinity to biological targets. researchgate.net Hydrogen bonding and hydrophobic interactions were identified as key contributors to the stability of the complex formed between the compound and its target. researchgate.net

In another study focusing on 4-methoxy-3-(piperidin-4-yl)oxy benzamides, SAR was explored around the 3-piperidine substituent and the amide functionality. nih.gov This led to the identification of a potent and selective inhibitor of the presynaptic choline (B1196258) transporter. nih.gov The research highlighted that benzylic heteroaromatic amide moieties were the most potent, and 3-(piperidin-4-yl)oxy substituents were favored over alkyl ether changes. nih.gov

Furthermore, research on uracil-based benzoic acid and ester derivatives as dipeptidyl peptidase-4 (DPP-4) inhibitors demonstrated that while carboxyl-containing inhibitors were highly potent, they suffered from poor bioavailability. researchgate.net Esterification of these carboxyl analogs led to a significant loss in DPP-4 potency but enhanced oral absorption. researchgate.net This trade-off between potency and pharmacokinetic properties is a common theme in drug discovery and underscores the importance of SAR in achieving a balanced profile.

The following table summarizes the key SAR findings for various derivatives related to this compound:

Compound Series Key Structural Modifications Impact on Biological Activity
Isatin-hydrazonesSubstitutions at R2 and R3 positionsImproved binding affinity
4-methoxy-3-(piperidin-4-yl)oxy benzamidesBenzylic heteroaromatic amide moietiesIncreased potency as choline transporter inhibitors
Uracil-based benzoic acid derivativesEsterification of carboxylic acidEnhanced oral absorption, but decreased DPP-4 inhibitory potency

Molecular Interactions with Biological Targets, including Protein Binding

The therapeutic effect of a drug is initiated by its interaction with a specific biological target, typically a protein such as an enzyme or a receptor. Understanding these molecular interactions is fundamental to drug design and development. For this compound and its analogues, various studies have elucidated their binding modes with different biological targets.

Molecular docking studies, a computational technique used to predict the binding orientation of a small molecule to a protein, have been instrumental in this regard. For example, in the case of isatin-hydrazone derivatives, docking studies revealed that hydrogen bonds with specific amino acid residues, such as GLU81 and LEU83, along with hydrophobic interactions, were crucial for stabilizing the complex. researchgate.net

In the context of DPP-4 inhibitors, molecular simulations showed that both ester and acid derivatives of a uracil-based series could adopt a similar binding mode within the active site of the enzyme. researchgate.net This finding is significant as it suggests that the ester prodrugs can be effectively converted to the active acid form at the target site.

The characterization of target binding interactions is a critical aspect of developing new antibody therapeutics as well. nih.gov Techniques such as surface plasmon resonance (SPR) and flow cytometry are used to determine the binding kinetics and affinity of therapeutic antibodies for their targets. nih.gov This information is vital for modeling the pharmacokinetic and pharmacodynamic (PK/PD) properties of the drug and for estimating appropriate dosing regimens. nih.gov

The table below provides examples of molecular interactions for related compound classes:

Compound/Derivative Class Biological Target Key Interacting Residues/Binding Features
Isatin-hydrazonesNot specifiedGLU81, LEU83 (via hydrogen bonds)
Uracil-based esters/acidsDipeptidyl Peptidase-4 (DPP-4)Similar binding mode for both esters and acids
1G7 AntibodyCD3εHalf maximal effective concentrations of 4.2 nM (human) and 2.2 nM (cynomolgus monkey)
CCFD9260S AntibodyFactor D (FD)High affinity binding with KD values of 136 pM (human) and 369 pM (cynomolgus monkey)

Investigation of Cellular Uptake and Intracellular Processing

For a drug to exert its effect, it must reach its intracellular target. Therefore, understanding how a compound is taken up by cells and processed within the cellular environment is a key area of investigation in preclinical research.

Studies on the cellular uptake of functionalized gold nanoparticles (AuNPs) have provided insights into the mechanisms by which cells internalize these materials. rsc.org The functionalization of AuNPs can influence their cellular internalization, accumulation, and targeting efficiency. rsc.org For instance, the uptake of AuNPs functionalized with an anti-ERα antibody into breast cancer cells was found to be a temperature-dependent process, suggesting an active, endocytosis-dependent mechanism. rsc.org Further investigation revealed that this uptake was mediated by dynamin, a protein involved in endocytosis, and was specific to cells expressing the estrogen receptor alpha (ERα). rsc.org

While direct studies on the cellular uptake of this compound are limited in the provided search results, the principles derived from studies on other molecules can be applied. The physicochemical properties of a compound, such as its size, charge, and lipophilicity, will influence its ability to cross the cell membrane. Passive diffusion, facilitated diffusion, and active transport are the primary mechanisms by which small molecules enter cells.

Preclinical Studies and Biotransformation

In Vitro Efficacy and Toxicity Assessments

Before a compound can be tested in animal models, its efficacy and toxicity are evaluated in vitro using cell-based assays. These studies provide initial data on the compound's potential therapeutic activity and its safety profile.

For example, a series of novel isatin-hydrazones were tested for their cytotoxic activity against human breast adenocarcinoma (MCF7) and human ovary adenocarcinoma (A2780) cell lines. researchgate.net Some of these compounds exhibited significant anticancer activity, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) in the low micromolar range. researchgate.net One particular compound, compound 8, was effective at inhibiting the growth of A549 (lung cancer) and HepG2 (liver cancer) cells with IC50 values of 42.43 and 48.43 μM, respectively. researchgate.net

In another study, uracil-based benzoic acid and ester derivatives were evaluated as DPP-4 inhibitors for the treatment of type 2 diabetes. researchgate.net Several of these compounds were identified as potent and selective DPP-4 inhibitors with IC50 values in the low nanomolar to picomolar range. researchgate.net Importantly, selected ester and acid derivatives demonstrated high selectivity and low cytotoxicity, which are desirable properties for a drug candidate. researchgate.net

The following table summarizes the in vitro efficacy of some of the discussed compound series:

Compound Series Cell Line(s) Biological Activity IC50 Values
Isatin-hydrazonesMCF7, A2780Cytotoxic activityCompound 4j: 1.51 ± 0.09 µM (MCF7)
Isatin-hydrazonesA549, HepG2Anticancer activityCompound 8: 42.43 µM (A549), 48.43 µM (HepG2)
Uracil-based derivativesNot specifiedDPP-4 inhibitionCompound 2b: 1.7 nM
Uracil-based derivativesNot specifiedDPP-4 inhibitionCompound 2f: 0.1 nM

In Vivo Studies Utilizing Animal Models for Therapeutic Potential

For instance, selected uracil-based ester derivatives, which showed good in vitro potency and metabolic stability, were further evaluated in animal models. researchgate.net The best compound, ester 19b, demonstrated long-lasting DPP-4 inhibition in vivo and robustly improved glucose tolerance in both normal and diabetic (db/db) mice. researchgate.net This indicates that the compound has the potential to be an effective treatment for type 2 diabetes. researchgate.net

Metabolic Pathways and Metabolite Profiling of this compound Analogues

Biotransformation, or drug metabolism, is the process by which the body chemically modifies foreign compounds (xenobiotics), including drugs. This process is primarily carried out by enzymes in the liver and other tissues. Understanding the metabolic pathways of a drug candidate is essential for predicting its pharmacokinetic profile, potential drug-drug interactions, and the formation of active or toxic metabolites.

While specific metabolic profiling of this compound was not detailed in the provided search results, studies on its analogues, such as vanillin, provide insights into the likely metabolic fate of this compound class. Vanillin, which shares the same core structure, is known to be metabolized through oxidation of the aldehyde group to a carboxylic acid (vanillic acid), followed by conjugation with glucuronic acid or sulfate. Demethylation of the methoxy (B1213986) group is another possible metabolic pathway.

For the uracil-based DPP-4 inhibitors, pharmacokinetic evaluations were performed on selected compounds. researchgate.net Some of the compounds showed favorable pharmacokinetic profiles after intravenous administration, but poor oral bioavailability. researchgate.net However, the ester derivatives were found to have excellent pharmacokinetic profiles for oral administration, highlighting the success of the prodrug strategy. researchgate.net

O-Demethylation Mechanisms

The process of O-demethylation, the removal of a methyl group from a methoxy functional group to form a hydroxyl group, is a significant transformation for this compound and its analogs. wikipedia.orgchem-station.com This reaction is crucial in both biological systems and synthetic chemistry.

In biochemical contexts, O-demethylation is often catalyzed by enzymes such as cytochrome P450 monooxygenases and 2-oxoglutarate/Fe(II)-dependent dioxygenases. wikipedia.orgnih.gov The mechanism for 2OG/Fe(II)-dependent dioxygenases is proposed to involve the hydroxylation of the O-linked methyl group, which then leads to the elimination of formaldehyde (B43269). nih.gov One specific enzyme, 4-methoxybenzoate (B1229959) monooxygenase (O-demethylating), catalyzes the reaction of 4-methoxybenzoate with an electron acceptor and molecular oxygen to produce 4-hydroxybenzoate, formaldehyde, water, and the reduced acceptor. wikipedia.org

In organic synthesis, various reagents can achieve O-demethylation, often requiring harsh conditions due to the stability of the methoxy group. chem-station.com

Boron Tribromide (BBr₃): This strong Lewis acid is a common choice for O-demethylation. The reaction typically starts at low temperatures and is gradually warmed. The mechanism involves the formation of a complex between the oxygen atom and the boron atom, making the methyl group susceptible to nucleophilic attack by the bromide ion. chem-station.com

47% Hydrobromic Acid (HBr): This Brønsted acid protonates the oxygen atom, allowing the bromide anion to attack the methyl group. This method usually requires high temperatures. chem-station.com

Aluminum Chloride (AlCl₃): Similar to BBr₃, AlCl₃ is a Lewis acid, although it is less reactive. chem-station.com

Alkyl Thiols: In the presence of a base, alkyl thiols like ethane (B1197151) thiol can be used for O-demethylation under less acidic conditions. chem-station.com

Acidic Concentrated Lithium Bromide (ACLB): This method has been shown to be effective for demethylating lignin-derived aromatic compounds under moderate conditions. The reaction is influenced by the presence of other functional groups on the aromatic ring. nih.gov

The choice of reagent often depends on the other functional groups present in the molecule to avoid unwanted side reactions. chem-station.com

Ester Hydrolysis and Aldehyde Group Transformations

Ester Hydrolysis

The methyl ester group in this compound is susceptible to hydrolysis, a reaction that converts the ester into a carboxylic acid. This transformation is typically achieved through saponification, which involves heating the ester with a base, such as sodium hydroxide (B78521), followed by acidification. In biological systems, this reaction can be catalyzed by esterase enzymes.

Aldehyde Group Transformations

The aldehyde functional group is a highly reactive center in this compound, allowing for a variety of chemical transformations.

Oxidation: Aldehydes are readily oxidized to carboxylic acids. chemicalbook.com

Reduction: The aldehyde group can be reduced to a primary alcohol.

Condensation Reactions: The aldehyde can react with amines or compounds containing active methylene (B1212753) groups. chemicalbook.com For instance, it can react with hydroxylamine (B1172632) to form an oxime.

Protection/Deprotection: To prevent the aldehyde from participating in unwanted reactions during a synthetic sequence, it can be protected, often as an acetal. This protecting group can later be removed by acidic hydrolysis to regenerate the aldehyde.

The reactivity of the aldehyde group makes it a key handle for the synthesis of more complex molecules. chemicalbook.com

Applications in Medicinal Chemistry and Drug Discovery

The scaffold of this compound, and its derivatives, serves as a valuable starting point for the development of new therapeutic agents.

Development of Novel Drug Candidates Based on the this compound Scaffold

The structural framework of this compound is a key component in the synthesis of various biologically active compounds. This scaffold, often derived from vanillin, provides a versatile platform for creating new drug candidates. wikipedia.org For example, a derivative, Methyl 3-hydroxy-4-methoxybenzoate, is a starting material for a novel synthesis of Gefitinib, an anticancer drug. mdpi.com The synthesis involves a series of reactions including alkylation, nitration, reduction, cyclization, and amination to yield the final drug molecule. mdpi.com

The development of novel compounds often involves creating a library of derivatives based on a core scaffold and then screening them for biological activity. The "Imiqualine" family of compounds, for instance, utilizes a quinoxaline (B1680401) scaffold and has shown cytotoxic activities against melanoma cell lines. mdpi.com This approach of scaffold-based drug discovery allows for the systematic exploration of chemical space to identify promising new drug candidates. arxiv.org

Design of Compounds for Modifying Physicochemical and Pharmacokinetic Properties

The physicochemical and pharmacokinetic properties of a drug candidate are critical for its efficacy and safety. The this compound scaffold can be chemically modified to fine-tune these properties.

Aqueous Solubility: The introduction or modification of functional groups can significantly impact a compound's solubility in water, which in turn affects its absorption and distribution in the body. mdpi.com

Lipophilicity: Adjusting the lipophilicity of a molecule can influence its ability to cross cell membranes and its distribution into different tissues.

Metabolic Stability: The presence of certain functional groups can make a molecule more or less susceptible to metabolism by enzymes in the body. For instance, methoxy groups can be demethylated, and ester groups can be hydrolyzed. wikipedia.orgchem-station.com Modifying these groups can alter the metabolic profile of a drug candidate.

By strategically modifying the scaffold, medicinal chemists can optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug.

Use in the Synthesis of Fluorescent Probes for Biological Imaging

Fluorescent probes are indispensable tools for visualizing and studying biological processes at the molecular and cellular levels. researchgate.net The aldehyde functionality of this compound and its analogs makes them useful precursors in the synthesis of these probes.

The aldehyde group can be used to link the core structure to a fluorophore, a molecule that emits light upon excitation. For example, aldehydes can be coupled with other molecules through reactions like the Sonogashira coupling to create fluorescent probes. nih.gov These probes can be designed to target specific biological molecules or cellular compartments. rsc.org

A key application is in the development of probes for detecting reactive carbonyl species like formaldehyde, which is involved in various physiological and pathological processes. escholarship.org Researchers have developed modular strategies to construct fluorescent probes that can target specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, allowing for the imaging of formaldehyde in these specific subcellular locations. rsc.org

Advanced Characterization Techniques in Research on Methyl 4 Formyl 3 Methoxybenzoate

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for mapping the functional groups and proton environments within a molecule. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools for determining the carbon-hydrogen framework and identifying characteristic chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for identifying the distinct chemical environments of hydrogen atoms in a molecule. The spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin splitting).

For Methyl 4-formyl-3-methoxybenzoate, the ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the methyl ester and methoxy (B1213986) groups. Based on the structure—a benzene (B151609) ring substituted with a formyl group, a methoxy group, and a methyl ester group—specific chemical shifts (δ) and splitting patterns can be predicted.

The aldehyde proton (-CHO) is highly deshielded and is expected to appear as a singlet at a high chemical shift, typically around 10 ppm. The two methyl groups (the ester -COOCH₃ and the ether -OCH₃) are expected to appear as sharp singlets, likely between 3.8 and 4.0 ppm. The aromatic protons will exhibit more complex splitting patterns due to their coupling with each other.

Expected ¹H NMR Data for this compound (Based on analogous compound data and general chemical shift principles)

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde H~10.0Singlet (s)1H
Aromatic H~7.5-8.0Multiplet (m)3H
Methoxy H (-OCH₃)~3.9Singlet (s)3H
Methyl Ester H (-COOCH₃)~3.9Singlet (s)3H

Note: The exact chemical shifts and multiplicities for the aromatic protons can vary depending on the solvent and the specific electronic effects of the substituents.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups of the aldehyde and the ester, the C-O bonds of the ester and ether, and the aromatic C-H and C=C bonds. The presence of two distinct carbonyl groups (aldehyde and ester) is a key feature, and their absorption frequencies can help confirm the structure.

Expected IR Absorption Bands for this compound (Based on characteristic functional group frequencies and data from related compounds like methyl vanillate)

Functional GroupBond TypeExpected Wavenumber (cm⁻¹)
AldehydeC=O Stretch~1700-1680
EsterC=O Stretch~1725-1715
Aromatic RingC=C Stretch~1600, ~1500, ~1450
Ether/EsterC-O Stretch~1300-1000
AromaticC-H Stretch~3100-3000
AldehydeC-H Stretch~2850, ~2750 (often weak)

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and relatively large molecules. It typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. For this compound (C₁₀H₁₀O₄), the monoisotopic mass is 194.0579 g/mol . researchgate.netgoogle.com ESI-MS analysis would be expected to confirm this molecular weight.

Predicted ESI-MS Molecular Ions for this compound

Adduct IonPredicted Mass-to-Charge Ratio (m/z)
[M+H]⁺195.0652
[M+Na]⁺217.0471
[M+K]⁺233.0210

Note: These values are calculated based on the exact mass of the compound and the common adducts formed during ESI.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile and thermally stable compounds. The compound is first vaporized and separated on a GC column, and then the eluted components are ionized and detected by the mass spectrometer. The resulting mass spectrum often shows a distinct fragmentation pattern due to the high-energy ionization method typically used (Electron Ionization - EI). This fragmentation pattern serves as a molecular fingerprint.

While specific experimental GC-MS data for this compound is not widely available in public databases, the fragmentation would likely involve the loss of the methoxy group (-OCH₃, 31 Da) or the methyl ester group (-COOCH₃, 59 Da).

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile technique that couples the separation power of high-performance liquid chromatography (HPLC) with the sensitive detection of mass spectrometry. google.com.pg It is ideal for analyzing compounds that are not sufficiently volatile or stable for GC-MS. For a compound like this compound, reverse-phase LC with an ESI or Atmospheric Pressure Chemical Ionization (APCI) source is a common approach. LC-MS is instrumental in both qualitative confirmation of the compound's presence and its quantitative analysis in complex mixtures. google.com The technique would confirm the molecular weight via the molecular ion peak and provide a retention time specific to the chromatographic conditions used.

Chromatographic Methods for Purity and Separation

In the analysis and purification of this compound, various chromatographic techniques are indispensable. These methods are crucial for assessing the purity of the compound, monitoring reaction progress, and for its isolation from reaction mixtures and impurities. The selection of a specific chromatographic technique depends on the scale of the separation, the required purity, and the analytical information needed.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive qualitative technique to monitor the progress of chemical reactions involving this compound and to get a preliminary assessment of its purity. TLC operates on the principle of separating compounds based on their differential partitioning between a solid stationary phase and a liquid mobile phase. savemyexams.comlibretexts.org

Research Findings:

In the context of synthesizing and purifying substituted benzaldehydes and their derivatives, TLC is a fundamental tool. For this compound, a common stationary phase is silica (B1680970) gel, which is polar. utexas.eduniscpr.res.in The mobile phase, a solvent or a mixture of solvents, is chosen to achieve optimal separation of the target compound from starting materials, by-products, and other impurities. quora.com

A frequently employed mobile phase for the purification of related aromatic esters and aldehydes by column chromatography, a technique closely related to TLC, is a mixture of hexanes and ethyl acetate (B1210297). amazonaws.com The polarity of this solvent system can be adjusted by varying the ratio of the two solvents to achieve the desired separation. For this compound, a non-polar solvent system like Hexanes/Ethyl Acetate (6:1) has been noted as effective for purification by flash column chromatography, suggesting a similar system would be effective for TLC analysis. amazonaws.com

The separation on the TLC plate is quantified by the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org The Rf value is dependent on the specific chromatographic conditions, including the stationary phase, mobile phase, temperature, and plate saturation. libretexts.org Due to its polarity, imparted by the ester and aldehyde functional groups, this compound is expected to have a moderate Rf value in a medium polarity solvent system.

ParameterDescription
Stationary Phase Silica gel 60 F254 plates are commonly used. The silica gel is a polar adsorbent. utexas.edu
Mobile Phase A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is typical. A starting ratio could be 6:1 (Hexanes:Ethyl Acetate). amazonaws.com
Sample Preparation The compound is dissolved in a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate, and a small spot is applied to the baseline of the TLC plate.
Development The plate is placed in a sealed chamber containing the mobile phase, ensuring the baseline is above the solvent level. The solvent moves up the plate by capillary action. savemyexams.com
Visualization As this compound contains a chromophore, it can often be visualized under UV light (254 nm). libretexts.org Specific staining reagents can also be used.
Retention Factor (Rf) The Rf value is calculated to characterize the compound's mobility in a given TLC system. It is a key parameter for monitoring reaction progress and purity. libretexts.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of this compound with high resolution and sensitivity. It is particularly valuable for determining the purity of the compound and for the analysis of complex mixtures.

Research Findings:

While specific HPLC methods for this compound are not extensively detailed in publicly available research, methods for structurally similar compounds, such as vanillin (B372448) and its derivatives, are well-established and provide a strong basis for its analysis. s4science.atnih.govsemanticscholar.orgugm.ac.idresearchgate.net These methods predominantly utilize reversed-phase chromatography.

In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724). s4science.atugm.ac.id The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. For compounds like this compound, a C18 column is a common choice. s4science.at

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to separate compounds with a range of polarities. nih.gov The addition of a small amount of acid, such as phosphoric acid or acetic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of any acidic functional groups. s4science.at Detection is commonly performed using a UV detector, as the benzene ring in this compound absorbs UV light. A wavelength of 254 nm or 280 nm is often effective for related compounds. s4science.atugm.ac.id

A typical HPLC method for a related compound, methyl vanillin, uses a C18 column with a mobile phase of 40:60 methanol and 0.2% v/v phosphoric acid, with a flow rate of 1.0 mL/min and UV detection at 254 nm. s4science.at Such conditions would likely provide a good starting point for the analysis of this compound.

ParameterDescription
Stationary Phase A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is a common choice for separating aromatic aldehydes and esters. s4science.at
Mobile Phase A mixture of methanol or acetonitrile and water, often with an acidic modifier like phosphoric acid or acetic acid (e.g., 40:60 methanol and 0.2% v/v phosphoric acid). s4science.atnih.gov A gradient elution may be employed.
Flow Rate A typical flow rate is around 1.0 mL/min. s4science.at
Detection UV detection at a wavelength such as 254 nm or 280 nm is suitable due to the aromatic nature of the compound. s4science.atugm.ac.id A Diode Array Detector (DAD) can provide additional spectral information. semanticscholar.orgresearchgate.net
Injection Volume Typically in the range of 10-20 µL. s4science.at
Temperature The analysis is often run at ambient temperature, though controlling the column temperature can improve reproducibility. s4science.at

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling the higher backpressures generated.

Research Findings:

Specific UPLC methods for this compound are not prominently featured in the scientific literature. However, the principles of UPLC suggest that any HPLC method developed for this compound can be transferred to a UPLC system to realize the benefits of this advanced technique. The transition from HPLC to UPLC would involve using a UPLC column with a similar stationary phase chemistry (e.g., C18) but with a smaller particle size.

The mobile phase composition would likely remain similar to the corresponding HPLC method, but the flow rate would be optimized for the smaller column dimensions. The significantly shorter analysis times in UPLC are a major advantage, particularly for high-throughput screening or when analyzing a large number of samples. The increased resolution can also be beneficial for separating closely related impurities from the main compound.

ParameterDescription
Stationary Phase UPLC columns with sub-2 µm particle sizes (e.g., Acquity UPLC BEH C18, 1.7 µm) would be used. The chemistry of the stationary phase would be chosen based on the successful HPLC separation.
Mobile Phase The mobile phase composition would be adapted from the corresponding HPLC method, for instance, a gradient of acetonitrile and water with an acidic modifier. The gradient profile would be adjusted for the shorter UPLC run time.
Flow Rate The flow rate would be optimized for the specific UPLC column dimensions and is typically lower than in HPLC, but the linear velocity is higher, leading to faster separations.
System Pressure UPLC systems operate at much higher pressures (up to 15,000 psi) than HPLC systems to effectively pump the mobile phase through the densely packed column.
Detection UV or mass spectrometry (MS) detectors are commonly coupled with UPLC systems. A UPLC-MS setup would provide both quantitative data and structural information, which is highly valuable for impurity identification.
Advantages Faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC.

Future Directions and Emerging Research Avenues for Methyl 4 Formyl 3 Methoxybenzoate

Development of Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly shifting towards environmentally friendly processes, and the synthesis of Methyl 4-formyl-3-methoxybenzoate and related compounds is no exception. Future research will likely focus on developing greener, more sustainable methods for its production, moving away from petroleum-derived feedstocks rsc.org.

Key areas of development include:

Biotechnological Routes: Utilizing enzymes and microorganisms for the synthesis of vanillin (B372448) derivatives is a promising green alternative. jddtonline.infomdpi.com Processes like the conversion of ferulic acid to vanillin using enzymes such as enoyl-CoA hydratase/aldolase demonstrate the potential of biocatalysis. jddtonline.info Metabolic engineering of microorganisms like E. coli and Pichia acidilactici to produce vanillin from simple substrates like glucose or even industrial waste like rice bran is an active area of research. mdpi.com

Green Catalysis: The use of biodegradable and efficient catalysts is another key strategy. For instance, tannic acid, a natural and inexpensive Lewis acid catalyst, has been successfully used in the solvent-less synthesis of vanillin-based aminoalkyl and amidoalkyl naphthols. orientjchem.org This approach not only reduces waste but also avoids the use of harsh chemicals.

Novel Solvent Systems: Research into green solvents, such as Natural Deep Eutectic Solvents (NADES), is gaining traction for the extraction and purification of vanillin and its derivatives. frontiersin.orgnih.gov NADES are cost-effective, reusable, and environmentally benign, offering a sustainable alternative to traditional organic solvents. frontiersin.org

Microwave-Assisted Synthesis: Compared to conventional heating methods, microwave-assisted synthesis has shown advantages in terms of reduced solvent usage and lower waste production, aligning with the principles of green chemistry. chinakxjy.com

These sustainable methodologies aim to reduce the environmental footprint associated with the synthesis of valuable chemical intermediates like this compound.

Exploration of Novel Biological Targets and Therapeutic Areas

Vanillin and its derivatives have long been recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. jddtonline.infonih.govresearchgate.netnih.govnih.gov This provides a strong foundation for exploring the therapeutic potential of this compound against novel biological targets.

Future research is anticipated in the following areas:

Anticancer Drug Development: A significant area of interest is the development of vanillin derivatives as anticancer agents. researchgate.net Research has shown that benzyloxybenzaldehyde derivatives can act as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers and linked to poor treatment outcomes. nih.gov This suggests that this compound could serve as a scaffold for designing novel and selective ALDH1A3 inhibitors.

Neuroprotective Agents: The neuroprotective properties of vanillin are another promising avenue. nih.gov Exploring the potential of its derivatives to combat neurodegenerative diseases like Alzheimer's is an active field of research. researchgate.net

Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Vanillin derivatives have demonstrated antibacterial and antifungal activity against food-borne pathogens. jddtonline.infonih.govnih.gov Future studies could focus on optimizing the structure of this compound to enhance its antimicrobial efficacy.

Anti-inflammatory and Antioxidant Therapies: Vanillin and its metabolites have shown potential in regulating inflammatory responses and oxidative stress. nih.gov This opens up possibilities for developing therapies for a range of inflammatory diseases.

The diverse bioactivities of the vanillin scaffold suggest that this compound could be a valuable lead compound in drug discovery.

Integration of Computational Chemistry and Artificial Intelligence in Drug Design

The integration of computational chemistry and artificial intelligence (AI) is revolutionizing the drug discovery process. xjtlu.edu.cnnih.gov These technologies can significantly reduce the time and cost associated with identifying and optimizing new drug candidates. xjtlu.edu.cn

For this compound, these tools can be applied in several ways:

De Novo Drug Design: AI-driven generative models can explore vast chemical spaces to design novel molecules based on the this compound scaffold with desired therapeutic properties. xjtlu.edu.cnresearchgate.net These models can be coupled with quantitative structure-activity relationship (QSAR) models to optimize for specific biological activities and ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net

Target Identification and Validation: AI can assist in predicting the 3D structure of target proteins, which is crucial for structure-based drug design. nih.gov This allows for the rational design of inhibitors that fit precisely into the active site of a target enzyme, such as ALDH1A3.

In Silico Screening and Binding Prediction: Computational docking studies can predict the binding affinity of this compound derivatives to various biological targets. For instance, in silico studies have supported the experimental findings of benzyloxybenzaldehyde derivatives as ALDH1A3 inhibitors. nih.gov This approach allows for the rapid screening of large libraries of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing.

By leveraging computational chemistry and AI, researchers can accelerate the discovery and development of new drugs derived from this compound.

Advanced Materials Science Applications

The reactive functional groups of this compound make it an attractive monomer for the synthesis of novel polymers and advanced materials. rsc.org As a bio-based building block derived from lignin, it offers a renewable alternative to petroleum-based monomers. rsc.org

Emerging research in this area includes:

Renewable Polymers: Vanillin derivatives are being used to create a variety of bio-based polymers, including epoxy resins, polyesters, and polyurethanes. rsc.org These materials have the potential to replace their fossil-fuel-based counterparts in a wide range of applications.

Smart Polymers and Hydrogels: Researchers have synthesized temperature-responsive, photo-cross-linkable polymers using vanillin-based monomers. nih.gov These "smart" materials can change their properties in response to external stimuli, making them suitable for applications in drug delivery, sensors, and tissue engineering.

High-Performance Resins: Methacrylated derivatives of vanillin and related compounds have been developed as bio-based reactive diluents for vinyl ester resins. psu.educolab.wsresearchgate.net These resins exhibit excellent thermomechanical properties, including high storage modulus and glass transition temperatures, making them promising for use in polymer composites. psu.educolab.wsresearchgate.net

The versatility of this compound as a monomer opens up exciting opportunities for the development of sustainable and high-performance materials.

Role in Interdisciplinary Research Fields

The unique properties of this compound position it at the intersection of several interdisciplinary research fields, most notably chemical biology and nanotechnology.

Chemical Biology: In chemical biology, small molecules are used as tools to probe and manipulate biological systems. The potential for this compound derivatives to act as selective enzyme inhibitors, such as for ALDH1A3, makes them valuable chemical probes for studying the role of these enzymes in health and disease. nih.gov This can lead to a deeper understanding of disease mechanisms and the identification of new therapeutic targets.

Nanotechnology: Nanotechnology offers innovative ways to enhance the properties and applications of molecules like vanillin and its derivatives. For example, vanillin has been encapsulated in nanovesicles, such as niosomes, to improve its stability, bioavailability, and controlled release. nih.gov These vanillin-loaded nanomaterials have potential applications in areas like antimicrobial food packaging. nih.gov Similar nanotechnology-based delivery systems could be developed for this compound to enhance its efficacy in therapeutic or materials science applications.

The integration of this compound into these cutting-edge fields is expected to unlock new and exciting applications, further highlighting its potential as a versatile and valuable chemical compound.

Q & A

Basic: What synthetic routes are available for Methyl 4-formyl-3-methoxybenzoate, and how can reaction conditions be optimized for high yield?

Methodological Answer:
The compound is typically synthesized via multi-step reactions involving esterification, formylation, and protection/deprotection strategies. Key steps include:

  • Esterification: Reacting 4-hydroxy-3-methoxybenzoic acid with methanol under acidic catalysis.
  • Formylation: Introducing the aldehyde group using Vilsmeier-Haack conditions (e.g., POCl₃ and DMF) .
  • Purification: Column chromatography (silica gel, CH₂Cl₂/EtOAc gradient) or recrystallization to isolate the product .

Critical Parameters:

  • Temperature control (e.g., −35°C for electrophilic substitutions to avoid side reactions) .
  • Use of bases like DIPEA to neutralize HCl byproducts during formylation .
  • Monitoring via TLC and HPLC to confirm intermediate formation and purity .

Advanced: How can regioselective functionalization challenges in synthesizing this compound derivatives be addressed?

Methodological Answer:
Regioselectivity is influenced by steric and electronic factors. Strategies include:

  • Protecting Groups: Temporarily blocking the aldehyde or methoxy groups to direct substitutions to desired positions .
  • Catalysis: Using transition-metal catalysts (e.g., Pd for cross-couplings) to enhance selectivity .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize intermediates and improve reaction specificity .

Example:
Oxidation of the methoxy group to a carbonyl requires careful control of oxidizing agents (e.g., KMnO₄ in acidic conditions) to avoid over-oxidation of the aldehyde .

Structural Characterization: What advanced techniques confirm the crystal structure and molecular conformation of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves 3D conformation and bond angles. SHELXL software refines diffraction data for accuracy .
  • Spectroscopy:
    • ¹H/¹³C NMR: Assigns proton environments (e.g., aldehyde proton at δ 9.8–10.2 ppm) .
    • IR Spectroscopy: Identifies carbonyl stretches (ester C=O at ~1700 cm⁻¹, aldehyde C=O at ~1720 cm⁻¹) .
  • Mass Spectrometry: Confirms molecular ion ([M+H]⁺) and fragmentation patterns .

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Methyl 4-formyl-3-methoxybenzoate
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Methyl 4-formyl-3-methoxybenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.